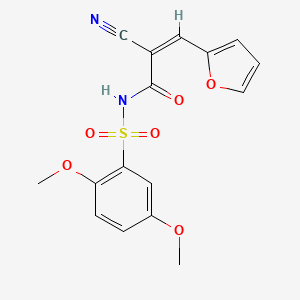

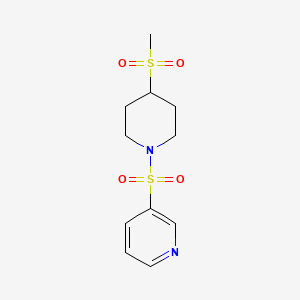

![molecular formula C14H12N2O3S B2410549 Methyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate CAS No. 851130-56-8](/img/structure/B2410549.png)

Methyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate” is a chemical compound. It is related to the class of compounds known as benzofuro[3,2-d]pyrimidinones .

Synthesis Analysis

The synthesis of related compounds involves the aza-Wittig reaction of functionalized iminophosphoranes reacted with carbon disulfide and further reaction of the product with alkyl halides or halogenated aliphatic esters . This process yields a series of N-substituted benzofuro[2,3-d]pyrimidine-4-amines .Molecular Structure Analysis

The molecular structure of related compounds involves a benzofuro[3,2-d]pyrimidinone core . The specific structure of “this compound” is not available in the retrieved sources.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the aza-Wittig reaction and further reactions with carbon disulfide and alkyl halides or halogenated aliphatic esters . The specific reactions involving “this compound” are not detailed in the retrieved sources.Applications De Recherche Scientifique

Bioactivity and Pharmaceutical Synthesis

Methyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate is a derivative of Benzofuro[3,2-d]pyrimidine, which plays a significant role in the synthesis of various pharmaceuticals. These pharmaceuticals have applications in antibiosis, anti-inflammatory treatments, anticancer therapies, inhibitors of platelet aggregation, and enhancers of long-term memory (Xu Wei-ming, 2010).

Novel Heterocyclic Systems

Research shows that Methyl 2-[(cyanophenoxy)methyl]-3-furoates, closely related to this compound, are used to synthesize novel heterocyclic systems like benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones. These novel systems have potential applications in diverse scientific fields, including material science and drug development (Marta S. Yahodkina-Yakovenko et al., 2018).

Synthesis of Diverse Derivatives

The compound is involved in the efficient synthesis of 3-alkyl-2-diversity-substituted benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives. These derivatives have various applications in the development of new chemical entities for pharmaceutical and chemical industries (Hong-Mei Wang et al., 2019).

Mécanisme D'action

Target of Action

Methyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate is a compound that has been synthesized from benzofuran derivatives . Benzofuran derivatives have been identified as having a wide array of biological activities, making them a privileged structure in the field of drug discovery . .

Mode of Action

Benzofuran derivatives have been found to exhibit a wide range of biological activities, suggesting that they interact with multiple targets

Biochemical Pathways

Benzofuran derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways .

Result of Action

Benzofuran derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Propriétés

IUPAC Name |

methyl 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-8(14(17)18-2)20-13-12-11(15-7-16-13)9-5-3-4-6-10(9)19-12/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZGDBQGSICJCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)SC1=NC=NC2=C1OC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2410470.png)

![(Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2410474.png)

![(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2410475.png)

![2-(2-chlorophenyl)-1-{4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}-1-ethanone](/img/structure/B2410482.png)

![3,4-diethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2410486.png)

![N-(4-chlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2410488.png)